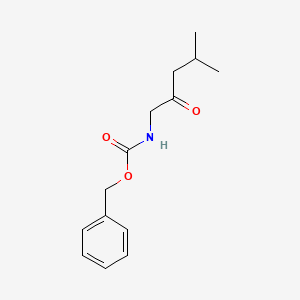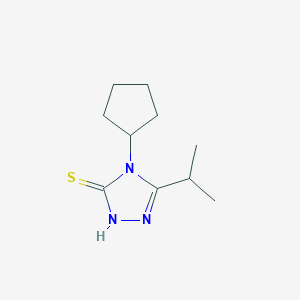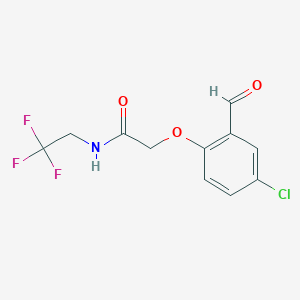
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a trifluoroethyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Trifluoroethyl Group: The phenoxy intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding hydroxymethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-formylphenoxy)acetamide: Lacks the trifluoroethyl group.
2-(4-chloro-2-formylphenoxy)-N-methylacetamide: Contains a methyl group instead of the trifluoroethyl group.
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)propionamide: Contains a propionamide group instead of the acetamide group.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability
Propiedades
Fórmula molecular |
C11H9ClF3NO3 |
|---|---|
Peso molecular |
295.64 g/mol |
Nombre IUPAC |
2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C11H9ClF3NO3/c12-8-1-2-9(7(3-8)4-17)19-5-10(18)16-6-11(13,14)15/h1-4H,5-6H2,(H,16,18) |
Clave InChI |
HGFZTDXFGNPGQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


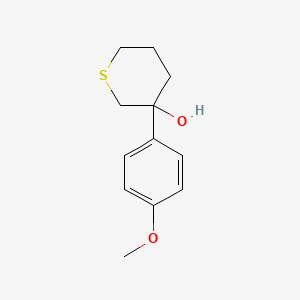
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)

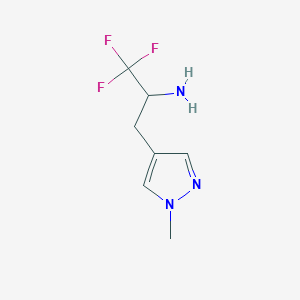
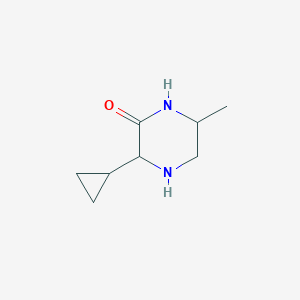
![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)
![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)


